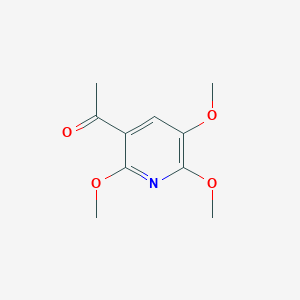
1-(2,6-Dichloropyridin-3-yl)-2,2,2-trifluoroethanone
Descripción general
Descripción
1-(2,6-Dichloropyridin-3-yl)-2,2,2-trifluoroethanone, often referred to as 1,2,3-trifluoro-2,6-dichloropyridin-4-one, is an organic compound with a wide range of applications in scientific research. It is an important intermediate in the synthesis of various compounds, and has been used as a reagent in a variety of reactions, including the synthesis of pharmaceuticals and other compounds of interest. Additionally, it has been studied for its biochemical and physiological effects, and has been used in laboratory experiments to study mechanisms of action and other biological processes.
Aplicaciones Científicas De Investigación
Synthesis and Applications in Ligand Chemistry :
- The derivatives of 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine, which are closely related to 1-(2,6-Dichloropyridin-3-yl)-2,2,2-trifluoroethanone, have been used as ligands for over 15 years. They show promise in areas like luminescent lanthanide compounds for biological sensing, and iron complexes exhibiting unique thermal and photochemical spin-state transitions (Halcrow, 2005).
Photocatalytic Applications :
- Complexes involving similar ligand structures have been explored for photocatalytic water reduction, demonstrating significant catalytic activity in the presence of appropriate sacrificial electron donors and photosensitizers (Bachmann et al., 2013).
Applications in Material Science :
- The compound 1-(3-Trimethylsilylphenyl)-2,2,2-trifluoroethanone, which shares structural similarities with 1-(2,6-Dichloropyridin-3-yl)-2,2,2-trifluoroethanone, has been studied for its potential in treating Alzheimer’s disease. It is synthesized using Friedel–Crafts acylation, demonstrating the compound's relevance in process research and pharmaceutical development (Wolf, 2008).
Coordination Chemistry :
- Studies have shown that compounds structurally related to 1-(2,6-Dichloropyridin-3-yl)-2,2,2-trifluoroethanone exhibit interesting coordinating behavior, which is crucial in understanding their interaction with metal ions and their potential application in coordination chemistry (Ceniceros-Gómez et al., 2000).
Chemical Synthesis :
- Research has explored the synthesis of derivatives like 1-(4-chloro-2-(2,2,2-trifluoroacetyl)phenyl)urea, indicating the importance of 1-(2,6-Dichloropyridin-3-yl)-2,2,2-trifluoroethanone and its derivatives in chemical synthesis and medicinal chemistry (Sujatha et al., 2019).
Propiedades
IUPAC Name |
1-(2,6-dichloropyridin-3-yl)-2,2,2-trifluoroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl2F3NO/c8-4-2-1-3(6(9)13-4)5(14)7(10,11)12/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKGAIZCBHWRUGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C(=O)C(F)(F)F)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl2F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Dichloropyridin-3-yl)-2,2,2-trifluoroethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-Chloro-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B1402895.png)
![[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]acetonitrile](/img/structure/B1402897.png)


![5-[(2-Chloropropanoyl)amino]-2-hydroxybenzoic acid](/img/structure/B1402903.png)
![2-Chloro-N-(4-{[(4,6-dimethylpyrimidin-2-yl)amino]sulfonyl}phenyl)propanamide](/img/structure/B1402905.png)



